Zuclopenthixol
Übersicht
Beschreibung
Zuclopenthixol, also known as zuclopentixol, is a medication primarily used to treat schizophrenia and other psychoses. It belongs to the class of typical antipsychotics and is chemically classified as a thioxanthene. This compound is the cis-isomer of clopenthixol and was introduced in 1978 . It functions as an antagonist at dopamine receptors, specifically D1 and D2 receptors, and also has high affinity for alpha1-adrenergic and 5-HT2 receptors .
Wissenschaftliche Forschungsanwendungen
Zuclopenthixol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in Studien zur Thioxanthenchemie und ihren Derivaten verwendet.
Biologie: this compound wird in der Forschung zur Dopaminrezeptorfunktion und Signalwegen eingesetzt.
Medizin: Es wird umfassend auf seine therapeutischen Wirkungen bei der Behandlung von Schizophrenie und anderen psychotischen Störungen untersucht.
Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung von Antipsychotika eingesetzt
5. Wirkmechanismus
This compound entfaltet seine antipsychotische Wirkung durch Blockierung von Dopaminrezeptoren im Gehirn. Insbesondere wirkt es als Antagonist an D1- und D2-Dopaminrezeptoren, die an der Regulation von Stimmung, Verhalten und Kognition beteiligt sind. Darüber hinaus hat this compound eine hohe Affinität zu α1-adrenergen und 5-HT2-Rezeptoren, was zu seinem allgemeinen pharmakologischen Profil beiträgt .
Wirkmechanismus
Target of Action
Zuclopenthixol, a thioxanthene-based neuroleptic, primarily targets D1 and D2 dopamine receptors , alpha1-adrenergic receptors , and 5-HT2 receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, reward, and motor control.
Mode of Action
This compound acts mainly by antagonism of D1 and D2 dopamine receptors . It also has high affinity for alpha1-adrenergic and 5-HT2 receptors . By blocking these receptors, this compound inhibits the overactivity of dopamine, which is often associated with psychotic disorders.
Pharmacokinetics
This compound has an oral bioavailability of 49% . It is extensively protein-bound (98%) and is metabolized in the liver, primarily by Cytochrome P450 2D6 and CYP3A4 . The elimination half-life is 20 hours for oral administration and 19 days for intramuscular injection . These pharmacokinetic properties influence the drug’s bioavailability and duration of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can impact its metabolism, particularly drugs that inhibit or induce Cytochrome P450 2D6 or CYP3A4 . Additionally, individual genetic variations in these metabolic enzymes can also influence the drug’s effectiveness and risk of side effects.
Biochemische Analyse
Biochemical Properties
Zuclopenthixol interacts with several biomolecules, including 5-hydroxytryptamine receptor 2A, D (1B) dopamine receptor, D (2) dopamine receptor, D (1A) dopamine receptor, and alpha-1A adrenergic receptor . It acts as an antagonist at these receptors, thereby influencing biochemical reactions within the body .
Cellular Effects
This compound’s antagonistic action on dopamine receptors influences various cellular processes. By blocking dopamine receptors, it can alter cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are complex and depend on the context of the cell’s environment and the presence of other signaling molecules.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on D1 and D2 dopamine receptors . By binding to these receptors, it prevents dopamine from exerting its typical effects, leading to changes in downstream signaling pathways, potential enzyme inhibition or activation, and alterations in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . At lower doses, it has been observed to decrease offensive behaviors without impairing motor activity. At higher doses, its anti-aggressive action was accompanied by a marked increase in immobility .
Metabolic Pathways
This compound is metabolized mainly by sulphoxidation, side chain N-dealkylation, and glucuronic acid conjugation . The metabolites resulting from these metabolic pathways are devoid of pharmacological activity . It is known that this compound is metabolized by Cytochrome P450 2D6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol involves several steps, starting with the preparation of the thioxanthene core. The key steps include:
Formation of the Thioxanthene Core: This involves the reaction of 2-chlorothioxanthone with an appropriate alkylating agent to form the thioxanthene structure.
Introduction of the Piperazine Ring: The thioxanthene core is then reacted with a piperazine derivative to introduce the piperazine ring.
Final Modifications:
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The final product is then purified using techniques such as recrystallization and chromatography to meet pharmacopeia standards .
Analyse Chemischer Reaktionen
Zuclopenthixol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom im Thioxanthen-Kern.
Reduktion: Reduktionsreaktionen können an den Doppelbindungen innerhalb des Moleküls stattfinden.
Substitution: Substitutionsreaktionen können am Chloratom oder an anderen reaktiven Stellen innerhalb des Moleküls stattfinden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion zur Bildung von reduzierten Thioxanthen-Derivaten führen kann .
Vergleich Mit ähnlichen Verbindungen
Zuclopenthixol ähnelt anderen Thioxanthen-basierten Neuroleptika, wie z. B.:
Clopenthixol: Die Ausgangssubstanz, von der this compound abgeleitet ist.
Flupenthixol: Ein weiteres Thioxanthen-Derivat mit ähnlichen antipsychotischen Eigenschaften.
Chlorprothixen: Eine verwandte Verbindung mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit: This compound ist einzigartig in seinem spezifischen Rezeptorbindungsprofil und seiner Fähigkeit, in verschiedenen Zubereitungen formuliert zu werden, wie z. B. This compound Decanoat für langwirksame Injektionen und this compound Acetat für kurzwirksame Injektionen .
Biologische Aktivität
Zuclopenthixol is a thioxanthene derivative and a typical antipsychotic medication primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its interaction with various neurotransmitter receptors, particularly dopamine receptors, and its pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and associated side effects.
This compound primarily acts as an antagonist at dopamine D1 and D2 receptors, which are crucial in the regulation of mood and behavior. The compound also exhibits antagonistic properties at several other receptor types:
- 5-HT2A Receptors : Involved in mood regulation and cognition.
- Alpha-1 Adrenergic Receptors : Associated with vasodilation and blood pressure regulation.
- Histamine H1 Receptors : Linked to sedation and appetite stimulation.
This multi-receptor activity contributes to the therapeutic effects of this compound in managing psychotic symptoms while also accounting for some of its side effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its clinical application. Key pharmacokinetic parameters include:
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in treating schizophrenia. A systematic review indicated that this compound dihydrochloride is comparable to other antipsychotics regarding global state and mental state outcomes. However, it may lead to a higher incidence of movement disorders compared to clozapine and risperidone .
Case Studies
- Study on this compound Decanoate : A review highlighted that this compound decanoate effectively postponed relapses in schizophrenia when compared to other depot antipsychotics. The number needed to treat (NNT) for preventing relapse was found to be 8, indicating a significant clinical benefit .
- Comparative Study with Placebo : In trials comparing this compound with placebo, it was noted that while the drug was effective in managing symptoms, it also presented risks for adverse effects such as sedation and extrapyramidal symptoms .
Side Effects
The use of this compound is associated with several side effects, which are common among antipsychotic medications:
- Extrapyramidal Symptoms (EPS) : Including tremors, rigidity, and tardive dyskinesia.
- Sedation : Due to H1 receptor antagonism.
- Neuroleptic Malignant Syndrome (NMS) : A rare but serious condition characterized by muscle rigidity, fever, and autonomic instability.
- QTc Interval Prolongation : Increased risk for arrhythmias .
Eigenschaften
IUPAC Name |
2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2/b18-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-DVZOWYKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048233 | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slight, 2.60e-03 g/L | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zuclopenthixol is a typical antipsychotic neuroleptic drug of the thioxanthene class. It mainly acts by antagonism of D1 and D2 dopamine receptors. Zuclopenthixol also has high affinity for alpha1-adrenergic and 5-HT2 receptors. It has weaker histamine H1 receptor blocking activity, and even lower affinity for muscarinic cholinergic and alpha2-adrenergic receptors. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
53772-83-1, 982-24-1 | |
Record name | Zuclopenthixol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53772-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zuclopenthixol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053772831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zuclopenthixol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zuclopenthixol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZUCLOPENTHIXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ISU063SG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zuclopenthixol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015561 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
~50 | |
Record name | Zuclopenthixol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01624 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Zuclopenthixol exerts its antipsychotic effects primarily through antagonism of dopamine receptors, specifically the D1 and D2 subtypes. [, , ] This action helps regulate dopamine activity in the brain, which is believed to be dysregulated in conditions like schizophrenia.
A: While many antipsychotics primarily target D2 receptors, this compound exhibits mixed D1/D2 receptor antagonism. [] The clinical implications of this are not fully understood, but some research suggests it may contribute to a broader spectrum of action and potentially influence both positive and negative symptoms of schizophrenia.
A: Yes, in addition to dopamine receptors, this compound also interacts with other neurotransmitter systems, including alpha-adrenergic receptors. This interaction may contribute to some of its side effects, such as sedation and potential cardiovascular effects. [, ]
A: While the provided research papers don't delve into detailed spectroscopic analysis, they do mention the use of High-Performance Liquid Chromatography (HPLC) for determining this compound concentrations in serum. [, ] This suggests the application of analytical techniques for its characterization and quantification.
A: this compound exists in various formulations, including oral tablets, short-acting intramuscular injections (this compound acetate), and long-acting intramuscular injections (this compound decanoate). [, , ]
A: A study involving healthy volunteers indicated that taking this compound with food increased its bioavailability, likely by reducing presystemic clearance, but did not affect the absorption rate. []
A: this compound tablets are administered daily. The acetate formulation provides a short-acting effect (around 72 hours), while the decanoate formulation allows for administration every 2-4 weeks due to its prolonged release. [, , ]
A: Research shows significant fluctuations in serum this compound levels after intramuscular injections of this compound decanoate, with a peak around day 3 and a decline towards day 14. [] This fluctuation pattern highlights the importance of dosage and administration frequency.
A: Limited evidence from two older studies suggests this compound dihydrochloride might be more effective than placebo in alleviating schizophrenic symptoms, but the data is of low quality due to small sample sizes and potential bias. [] More robust studies are needed to confirm this finding.
A: Several studies have investigated this compound against other antipsychotic medications. For instance, in one study, this compound dihydrochloride was not found to be superior to haloperidol in controlling acute psychotic symptoms. [] Another study found a trend towards a faster onset of action with this compound compared to a haloperidol/levomepromazine combination in elderly patients with agitation. []
A: Yes, research suggests this compound might be beneficial in managing aggressive and disruptive behaviors in individuals with mental retardation. [, ] Studies indicated its efficacy in reducing aggressive outbursts and maintaining a lower rate of such behaviors over time.
A: Yes, some studies compared the efficacy of this compound acetate to other antipsychotics for managing acute psychotic agitation. One study found that intramuscular olanzapine was more effective than this compound acetate in reducing the need for restraint, while haloperidol showed comparable effects to both. []
A: this compound, like many typical antipsychotics, can cause extrapyramidal side effects (EPS), including tremors, muscle stiffness, and restlessness. [, , ] Sedation is also a common side effect, potentially due to its interaction with alpha-adrenergic receptors. [, ]
A: While rare, there have been case reports of serious adverse effects associated with this compound, including neuroleptic malignant syndrome (NMS) and blood dyscrasias like neutropenia and thrombocytopenia. [, ] These reports underscore the importance of careful monitoring and appropriate dosing.
A: Yes, this compound can interact with other medications, potentially leading to increased side effects or reduced efficacy. One case report highlighted a potential interaction between this compound and letrozole (an aromatase inhibitor used in breast cancer treatment), resulting in severe extrapyramidal symptoms. []
A: Yes, research suggests that concurrent use of this compound with tricyclic antidepressants (TCAs) like perphenazine might lead to increased serum concentrations of TCAs. [] This potential for interaction highlights the importance of careful medication management and monitoring.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.